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Introduction
Tebipenem pivoxil, also known as SPR994 or TBPM-PI, is an orally bioavailable ester prodrug

of tebipenem, a broad-spectrum carbapenem antibiotic.[1][2] As the first orally administered

carbapenem, it represents a significant advancement in the treatment of infections caused by

multidrug-resistant bacteria, potentially allowing for outpatient therapy where intravenous

administration was previously necessary.[3] Tebipenem pivoxil is designed for enhanced

absorption from the gastrointestinal tract, after which it is rapidly converted by intestinal

esterases into its active form, tebipenem.[1] This guide provides a comprehensive overview of

the core physicochemical properties of tebipenem pivoxil, detailed experimental methodologies

for their determination, and a summary of its mechanism of action.

Physicochemical Properties
The physicochemical characteristics of a drug substance are critical to its formulation, stability,

absorption, and overall efficacy. The properties of tebipenem pivoxil have been determined

through a variety of analytical techniques.
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Property Value Source(s)

Appearance

White to off-white/beige

crystalline solid. Colorless,

block-shaped crystals.

Sigma-Aldrich, Tang, C., et al.

(2018)

Chemical Class
Carbapenem,

Pivaloyloxymethyl ester
ChEBI[1]

Therapeutic Class Antibiotic, Prodrug DrugBank[4]

Quantitative Physicochemical Data
A summary of the key quantitative physicochemical data for tebipenem pivoxil is presented

below. These parameters are essential for predicting the drug's behavior in biological systems

and for formulation development.
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Parameter Value Method Source(s)

Molecular Formula C₂₂H₃₁N₃O₆S₂ - PubChem[1]

Molecular Weight 497.6 g/mol Computed PubChem[1]

Melting Point
407–409 K (134–136

°C)
Capillary Method Tang, C., et al. (2018)

LogP (Octanol/Water) ~2.3 Computed (XLogP3) PubChem[1][5]

LogP (Octanol/Water) 1.96 Calculated (CDK)
IUPHAR/BPS

Guide[6]

Aqueous Solubility Sparingly soluble General Observation Cayman Chemical[7]

Solubility

(DMSO:PBS)

~0.14 mg/mL (in 1:6

DMSO:PBS, pH 7.2)
Dilution Method Cayman Chemical[7]

Solubility (Organic)

~30 mg/mL (in DMSO

and

Dimethylformamide)

Dissolution Cayman Chemical[7]

pKa
Data not publicly

available
- -

Topological Polar

Surface Area
159 Å² Computed PubChem[1]

Note on solubility: Different sources report varying solubility in DMSO. A concentration of 2

mg/mL is also reported by Sigma-Aldrich. This may reflect different experimental conditions or

definitions of "solubility."

Mechanism of Action: Prodrug Activation
Tebipenem pivoxil is administered in an inactive form to enhance oral bioavailability.[1]

Following oral administration, the molecule is absorbed through the gastrointestinal tract. In the

intestinal epithelial cells, carboxylesterases cleave the pivaloyloxymethyl ester bond, releasing

the active carbapenem antibiotic, tebipenem, into systemic circulation.[1] Tebipenem then

exerts its antibacterial effect by targeting and inhibiting penicillin-binding proteins (PBPs), which

are essential enzymes in the synthesis of the bacterial cell wall.[8] This inhibition leads to the
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disruption of peptidoglycan synthesis, compromising cell wall integrity and resulting in bacterial

cell lysis and death.[8]
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Caption: Mechanism of oral absorption and activation of the prodrug tebipenem pivoxil.

Experimental Protocols
The determination of physicochemical properties requires standardized and reproducible

experimental protocols. Below are detailed methodologies for key experiments relevant to the

characterization of tebipenem pivoxil.

Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold-standard for determining thermodynamic

solubility. This protocol is adapted from guidelines provided by the United States Pharmacopeia

(USP).

Objective: To determine the equilibrium solubility of tebipenem pivoxil in a given solvent system

(e.g., water, buffer).

Materials:

Tebipenem pivoxil powder
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Solvent of interest (e.g., phosphate-buffered saline pH 7.4)

Glass vials with screw caps

Orbital shaker or rotator with temperature control

Centrifuge

Syringe filters (e.g., 0.22 µm PVDF)

Analytical balance

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

Preparation: Add an excess amount of tebipenem pivoxil powder to a glass vial, ensuring

that a solid phase will remain after equilibrium is reached.

Solvent Addition: Add a known volume of the pre-equilibrated solvent (e.g., 5 mL) to the vial.

Equilibration: Seal the vials and place them in an orbital shaker set to a constant

temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to

ensure equilibrium is reached. The presence of undissolved solid should be visually

confirmed.

Phase Separation: After equilibration, allow the suspension to settle for a short period. To

separate the saturated solution from the excess solid, centrifuge the vials at high speed.

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid

particles.

Quantification: Dilute the filtered sample appropriately and analyze the concentration of

tebipenem pivoxil using a validated HPLC method.
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Calculation: The solubility is reported in units such as mg/mL or mol/L based on the

quantified concentration in the saturated solution.

Start

Add excess Tebipenem Pivoxil
and known volume of solvent to vial

Agitate at constant temperature
(e.g., 24-48 hours)

Shake-Flask

Centrifuge to pellet
excess solid

Withdraw supernatant

Filter through 0.22 µm
syringe filter

Quantify concentration
using HPLC

End: Report Solubility
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Caption: Experimental workflow for solubility determination via the shake-flask method.

Melting Point Determination (Capillary Method)
This method is the standard technique described in major pharmacopeias for determining the

melting point of a solid crystalline substance.

Objective: To determine the temperature range over which tebipenem pivoxil transitions from a

solid to a liquid.

Materials:

Tebipenem pivoxil powder (dry and finely ground)

Glass capillary tubes (one end sealed)

Melting point apparatus with a heating block, thermometer, and viewing lens/camera.

Procedure:

Sample Preparation: Gently tap the open end of a capillary tube into a small mound of the

tebipenem pivoxil powder.

Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the

sealed end. A sample height of 2-3 mm is ideal.

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point

apparatus.

Heating: Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C

below the expected melting point (407 K / 134°C).

Measurement: Reduce the heating rate to a slow, constant ramp (e.g., 1-2°C per minute).

Observation: Observe the sample closely. Record the temperature at which the first droplet

of liquid appears (onset of melting) and the temperature at which the last solid particle melts

(completion of melting). The result is reported as this temperature range.
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Structural Analysis (X-ray Crystallography)
Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the three-

dimensional atomic structure of a crystalline solid.

Objective: To elucidate the precise 3D molecular structure and crystal packing of tebipenem

pivoxil.

Procedure:

Crystallization: Grow a single, high-quality crystal of tebipenem pivoxil, typically larger than

0.1 mm in all dimensions. For tebipenem pivoxil, this has been achieved through

recrystallization from ethyl acetate.[4]

Mounting: Mount the crystal on a goniometer head at the center of the X-ray diffractometer.

Data Collection: Illuminate the crystal with a monochromatic X-ray beam. The crystal is

rotated, and the resulting diffraction pattern (a series of spots of varying intensity) is recorded

by a detector.

Data Processing: The positions and intensities of the diffracted spots are measured and

processed. This step determines the unit cell dimensions and space group of the crystal.

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct

methods for small molecules) to generate an initial electron density map.

Model Building and Refinement: An atomic model is built into the electron density map. The

positions and thermal parameters of the atoms are then refined against the experimental

diffraction data until the calculated and observed diffraction patterns show the best possible

agreement. The final refined structure provides precise bond lengths, angles, and

stereochemistry.

Conclusion
Tebipenem pivoxil is a critical development in oral antibiotic therapy. Its physicochemical

properties, particularly its identity as a prodrug, are central to its function. The data and

protocols presented in this guide offer a technical foundation for researchers and professionals
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engaged in the study and development of this and similar small molecule therapeutics.

Standardized methodologies are paramount for generating the reliable and comparable data

necessary for drug formulation, quality control, and regulatory submission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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